4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid
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Overview
Description
4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group, a difluoromethoxy group, and a mercapto group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group through a nucleophilic substitution reaction, followed by the introduction of the difluoromethoxy group via a halogen exchange reaction. The mercapto group is then introduced through a thiolation reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mercapto group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorobenzoic acid
- 4-Cyano-2-fluorobenzoic acid
- 4-Bromo-3-thiophenecarboxylic acid
Uniqueness
4-Cyano-3-difluoromethoxy-5-mercaptobenzoic acid is unique due to the presence of both a difluoromethoxy group and a mercapto group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1807181-49-2 |
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Molecular Formula |
C9H5F2NO3S |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
4-cyano-3-(difluoromethoxy)-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C9H5F2NO3S/c10-9(11)15-6-1-4(8(13)14)2-7(16)5(6)3-12/h1-2,9,16H,(H,13,14) |
InChI Key |
STJJRMSMCSMCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C#N)S)C(=O)O |
Origin of Product |
United States |
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